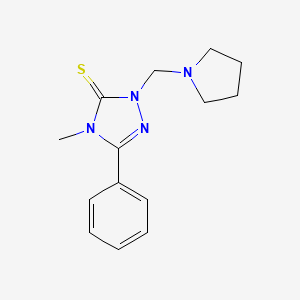![molecular formula C25H27BrN4O3 B11106839 ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11106839.png)
ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-methoxy-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is a complex organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Bromination: Introduction of the bromine atom at the 6-position of the indole ring.
Functionalization: Addition of the piperazine moiety and the cyanomethyl group.
Esterification: Formation of the ethyl ester at the 3-carboxylate position.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and controlled reaction conditions .
Chemical Reactions Analysis
ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the bromine atom or the nitrile group to amines.
Substitution: Nucleophilic substitution reactions, particularly at the bromine site, to introduce different functional groups.
Hydrolysis: Hydrolysis of the ester group to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its indole core.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding.
Synthetic Chemistry: Serves as a building block for the synthesis of more complex molecules and natural product analogs.
Industrial Applications: Potential use in the development of new materials and dyes
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and piperazine moieties may enhance binding affinity and selectivity. Pathways involved include inhibition of specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
ETHYL 6-BROMO-2-(BROMOMETHYL)-5-METHOXY-1-METHYL-1H-INDOLE-3-CARBOXYLATE: Differing by the presence of a bromomethyl group instead of the piperazine moiety.
INDOLE-3-ACETIC ACID: A simpler indole derivative with significant biological activity as a plant hormone.
TRYPTOPHAN: An essential amino acid with an indole core, important in protein synthesis and as a precursor to serotonin.
ETHYL 6-BROMO-2-{[4-(CYANOMETHYL)PIPERAZINO]METHYL}-5-METHOXY-1-PHENYL-1H-INDOLE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H27BrN4O3 |
|---|---|
Molecular Weight |
511.4 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[[4-(cyanomethyl)piperazin-1-yl]methyl]-5-methoxy-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C25H27BrN4O3/c1-3-33-25(31)24-19-15-23(32-2)20(26)16-21(19)30(18-7-5-4-6-8-18)22(24)17-29-13-11-28(10-9-27)12-14-29/h4-8,15-16H,3,10-14,17H2,1-2H3 |
InChI Key |
QVGLIRWCSHRFFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)CN4CCN(CC4)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[(E)-[4-[4-[hydroxy(phenyl)methylidene]pyridin-1-yl]-2-oxo-1,3-thiazol-5-ylidene]methyl]iminobenzamide](/img/structure/B11106756.png)
![6-Methyl-4-phenyl-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbo nitrile](/img/structure/B11106758.png)
![N-(2-{2-[(E)-1-(3,5-Dibromo-2,4-dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11106762.png)
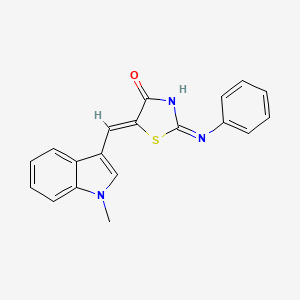
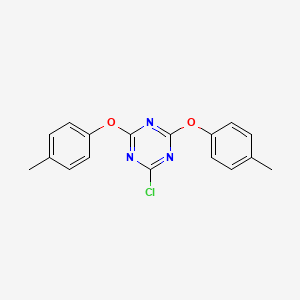
![2-Amino-5'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11106792.png)
![N,N'-bis[3-(trifluoromethyl)phenyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11106800.png)
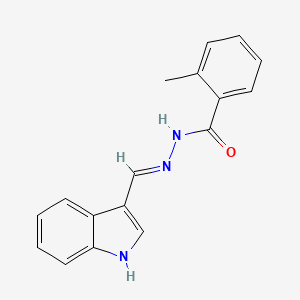
![2-Amino-4-(4-bromophenyl)-3-(4-phenyl-1,3-thiazol-2-yl)-4H,5H-pyrano[3,2-c]chromen-5-one](/img/structure/B11106817.png)
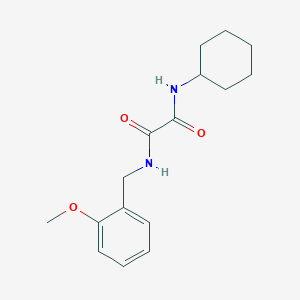
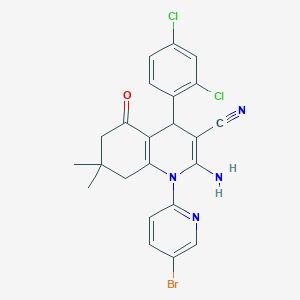
![Methyl 4-({[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}oxy)benzoate](/img/structure/B11106831.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11106835.png)
